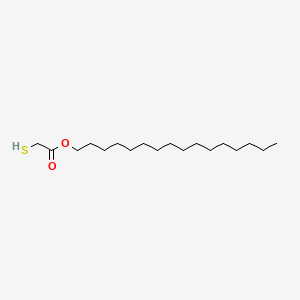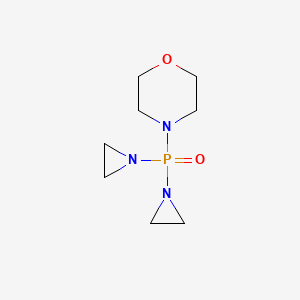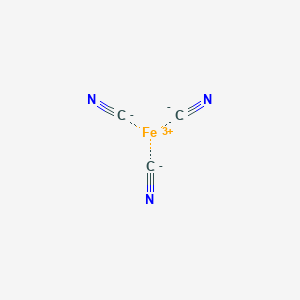![molecular formula C15H18N4O4 B1208186 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione CAS No. 94099-56-6](/img/structure/B1208186.png)
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is a complex organic compound with the molecular formula C15H18N4O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and yield while minimizing costs. These methods often involve large-scale reactions under controlled conditions, utilizing advanced equipment and techniques to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroperoxy derivatives, while reduction can produce various hydroxy compounds .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, affecting cellular redox balance and inducing oxidative stress. This compound may also interact with enzymes and proteins, modulating their activities and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyloctanamide: This compound shares some structural similarities but differs in its functional groups and applications.
Other benzo[g]pteridine derivatives: These compounds have similar core structures but vary in their substituents and properties.
Uniqueness
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is unique due to its specific hydroperoxy and trimethyl substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94099-56-6 |
|---|---|
Molekularformel |
C15H18N4O4 |
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
5-ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H18N4O4/c1-5-19-10-7-6-9(2)8-11(10)17(3)12-15(19,23-22)13(20)18(4)14(21)16-12/h6-8,22H,5H2,1-4H3 |
InChI-Schlüssel |
PVAOJECIJLYLME-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C |
Synonyme |
4 alpha-hydroperoxy-5-ethyl-3,8,10-trimethylisoalloxazine FLETOOH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[8-[4-Acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1208103.png)









![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)



